1-Methyl-L-proline hydrochloride
Overview
Description
1-Methyl-L-proline hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1-Methyl-L-proline hydrochloride is a derivative of the amino acid proline . Proline is an essential component of collagen and is important for the proper functioning of joints and tendons . It also helps maintain and strengthen heart muscles . .
Mode of Action
It can be inferred from the known functions of proline that it may play a role in protein synthesis and structure, as proline is a key component of many proteins .
Biochemical Pathways
This compound may be involved in the same biochemical pathways as proline. Proline is synthesized from glutamic acid in the body . It is also involved in the synthesis of collagen, a protein that provides structure and strength to various tissues in the body . .
Result of Action
Given its similarity to proline, it may contribute to the structure and function of proteins, particularly collagen .
Biochemical Analysis
Biochemical Properties
1-Methyl-L-proline hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It acts as a building block in peptide synthesis and can serve as a catalyst in various organic reactions . The compound interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, which are involved in proline metabolism . These interactions are crucial for the regulation of proline levels in cells and the maintenance of cellular homeostasis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the synthesis of heat shock proteins in response to stress, thereby enhancing cellular stress tolerance . Additionally, the compound can modulate the activity of enzymes involved in proline metabolism, leading to changes in cellular energy production and redox balance . These effects are essential for maintaining cellular function and viability under different physiological conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . For instance, the compound can inhibit proline dehydrogenase, leading to an accumulation of proline and subsequent changes in gene expression . Additionally, this compound can interact with transcription factors and other regulatory proteins, influencing the expression of genes involved in stress response and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or prolonged light exposure . Long-term studies have shown that this compound can have sustained effects on cellular function, including enhanced stress tolerance and altered metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular stress tolerance and improve metabolic function . At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including proline and arginine metabolism . The compound can be converted into proline and other metabolites through enzymatic reactions involving proline dehydrogenase and pyrroline-5-carboxylate reductase . These metabolic pathways are essential for maintaining cellular energy balance and redox homeostasis, particularly under stress conditions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound can be taken up by amino acid transporters and distributed to various cellular compartments, including the cytoplasm and mitochondria . This distribution is important for the compound’s activity and function, as it allows for targeted interactions with specific biomolecules and cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can localize to specific organelles, such as the mitochondria, where it can interact with enzymes involved in energy production and redox regulation . This localization is critical for the compound’s activity and function, as it ensures that it can effectively modulate cellular processes and maintain cellular homeostasis .
Properties
IUPAC Name |
(2S)-1-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNOJJGMMVVUGM-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89614-97-1 | |
Record name | L-Proline, 1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89614-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.